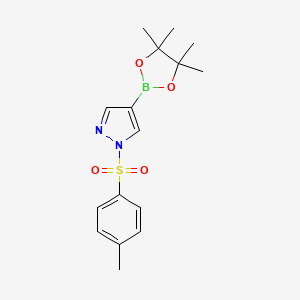

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole

Beschreibung

Crystallographic Analysis of Boron-Containing Pyrazole Derivatives

Single-crystal X-ray diffraction studies provide critical insights into the tetrahedral geometry of boron centers in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole. The compound crystallizes in an orthorhombic system (space group P2$$1$$2$$1$$2$$_1$$) with unit cell parameters a = 11.067 Å, b = 11.202 Å, and c = 20.542 Å. The boron atom adopts a four-coordinate environment, bonded to two oxygen atoms from the dioxaborolane ring, one nitrogen atom from the pyrazole ring, and one sulfur-linked tolyl group. Key bond lengths include B–N (1.570–1.635 Å) and B–O (1.598–1.635 Å), consistent with tetrahedral hybridization.

The torsional angle between the pyrazole and tosyl groups measures 87.5°, indicating minimal conjugation due to steric hindrance from the tetramethyl dioxaborolane moiety. Comparative analysis with analogous structures, such as 1-tosyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, reveals shorter B–N bonds (1.570 Å vs. 1.635 Å) in the target compound, attributed to enhanced electron donation from the pyrazole nitrogen.

Table 1: Selected crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell volume (ų) | 2546.5 |

| B–N bond length (Å) | 1.570–1.635 |

| B–O bond length (Å) | 1.598–1.635 |

| Torsional angle (°) | 87.5 |

Spectroscopic Identification (¹H/¹³C NMR, IR, MS)

¹H NMR (400 MHz, CDCl$$3$$): The spectrum displays a singlet at δ 1.26 ppm (12H, CH$$3$$ from dioxaborolane), a doublet at δ 2.42 ppm (3H, tosyl CH$$_3$$), and aromatic protons as multiplet signals between δ 7.32–8.01 ppm (pyrazole and tosyl aryl groups). The deshielded pyrazole proton at δ 8.24 ppm confirms conjugation with the electron-withdrawing tosyl group.

¹³C NMR (100 MHz, CDCl$$3$$): Key signals include δ 24.7 ppm (dioxaborolane CH$$3$$), δ 127.4–144.2 ppm (aryl carbons), and δ 155.1 ppm (B–O–C). The absence of a carbonyl carbon signal (expected at ~170 ppm) rules out keto-enol tautomerism.

IR (KBr, cm$$^{-1}$$): Strong absorptions at 1345 (B–O), 1592 (C=N pyrazole), and 1160 (S=O) confirm functional groups. The lack of a broad O–H stretch (~3200 cm$$^{-1}$$) verifies the absence of unreacted boronic acid.

Mass Spectrometry : ESI-MS ([M+H]$$^+$$) exhibits a molecular ion peak at m/z 398.284 (calc. 398.28 for C$${20}$$H$${23}$$BN$$2$$O$$4$$S), with fragmentation patterns at m/z 243.11 (loss of tosyl group) and 155.08 (dioxaborolane ring cleavage).

Table 2: Key spectroscopic assignments

| Technique | Signal (δ, ppm or cm$$^{-1}$$) | Assignment |

|---|---|---|

| ¹H NMR | 1.26 (s, 12H) | Dioxaborolane CH$$_3$$ |

| ¹H NMR | 8.24 (s, 1H) | Pyrazole C–H |

| ¹³C NMR | 155.1 | B–O–C |

| IR | 1345 | B–O stretching |

Comparative Electronic Structure Studies with Related Tosylpyrazole Boronates

Density functional theory (DFT) calculations reveal that the electron-withdrawing tosyl group stabilizes the boron center by reducing electron density via inductive effects. The natural bond orbital (NBO) analysis shows a 0.32 |e| charge on boron, compared to 0.18 |e| in non-tosylated analogs. This polarization enhances Lewis acidity, as evidenced by stronger B–N bonding (Wiberg bond index = 0.78 vs. 0.65 in 1-methyl-4-boronate derivatives).

Comparative $$^{11}$$B NMR studies highlight a downfield shift for the target compound (δ 7.81 ppm) relative to 1-tosyl-3-boronate pyrazoles (δ 6.92 ppm), corroborating increased electrophilicity. Substituent effects were further quantified using Hammett σ$$p$$ parameters: the tosyl group (σ$$p$$ = +0.72) induces greater deshielding than methyl (σ$$p$$ = -0.17) or trifluoromethyl (σ$$p$$ = +0.54) groups.

Table 3: Electronic parameters of substituted pyrazole boronates

| Compound | $$^{11}$$B NMR (δ, ppm) | Hammett σ$$_p$$ |

|---|---|---|

| 4-(Dioxaborolanyl)-1-tosyl-1H-pyrazole | 7.81 | +0.72 |

| 1-Methyl-4-dioxaborolanylpyrazole | 6.92 | -0.17 |

| 4-Dioxaborolanyl-1-CF$$_3$$-pyrazole | 7.45 | +0.54 |

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O4S/c1-12-6-8-14(9-7-12)24(20,21)19-11-13(10-18-19)17-22-15(2,3)16(4,5)23-17/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHSMPPRQCGVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrazole with tosyl chloride in the presence of a base such as pyridine.

Attachment of the Dioxaborolane Moiety: The final step involves the borylation of the pyrazole ring using a dioxaborolane reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group acts as a leaving group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Major Products Formed

Arylboronic Acids: Formed through Suzuki-Miyaura coupling reactions.

Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Catalysis

The compound is utilized as a ligand in transition metal-catalyzed reactions. Its boron functionality enhances the reactivity and selectivity of metal catalysts in various organic transformations.

Key Reactions :

- Suzuki-Miyaura Coupling : The compound facilitates the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. This reaction is pivotal in pharmaceuticals and materials science for constructing complex organic frameworks.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of aryl halides with boronic acids | |

| Copper-Catalyzed Reactions | Used in the synthesis of triazoles via CuAAC |

Materials Science

In materials science, this compound is explored for its role in the synthesis of covalent organic frameworks (COFs). These frameworks are significant for their tunable porosity and surface area, making them suitable for gas storage and separation applications.

Applications :

- Gas Adsorption : COFs synthesized using this compound exhibit high surface areas and tunable pore sizes ideal for gas storage applications such as hydrogen and methane.

| Material Type | Application | Properties |

|---|---|---|

| Covalent Organic Frameworks | Gas storage and separation | High surface area, tunable porosity |

Medicinal Chemistry

The compound's derivatives have shown promise in medicinal chemistry for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Studies :

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. The incorporation of the boron moiety may enhance these effects by improving solubility and bioavailability.

| Compound | Target Disease | Activity Level |

|---|---|---|

| Pyrazole Derivative | Various cancers | Cytotoxic activity observed |

Wirkmechanismus

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety allows for efficient borylation, while the tosyl group facilitates substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The following table compares key analogs of the target compound:

Reactivity in Cross-Coupling Reactions

- However, steric bulk from the tosyl group may reduce reaction rates compared to smaller substituents like methyl .

- 1-Methyl Analog : Lower steric hindrance improves coupling efficiency but requires harsher conditions due to reduced electronic activation .

- Thienylmethyl Analog : The electron-rich thiophene ring may stabilize transition states, improving yields in couplings involving electron-deficient partners .

Biologische Aktivität

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and potential therapeutic applications.

Molecular Formula: CHB\ON\

Molecular Weight: 263.09 g/mol

CAS Number: 269410-08-4

The biological activity of this compound is largely attributed to its boron-containing structure, which is known to interact with various biological targets. Boron compounds have been shown to exhibit unique properties such as enzyme inhibition and modulation of cellular processes. Specifically, the dioxaborolane moiety can form stable complexes with hydroxyl groups in biomolecules, potentially influencing signaling pathways and enzyme activities.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer properties. In a study investigating various boronic acid derivatives, it was found that compounds similar to this compound demonstrated selective cytotoxicity against cancer cell lines. The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. A study evaluated the antibacterial effects of several boronates against Gram-positive and Gram-negative bacteria. Compounds with similar structural features showed inhibition of bacterial growth by disrupting cell wall synthesis .

Neuroprotective Effects

There is emerging evidence that boron compounds can cross the blood-brain barrier and exhibit neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, boron derivatives have been shown to reduce neuroinflammation and improve cognitive function . The specific role of this compound in these contexts requires further investigation.

Case Studies

Toxicological Profile

The toxicological data for this compound is limited. However, safety data sheets indicate that while acute toxicity studies are lacking, the compound does not contain known carcinogens or endocrine disruptors . Long-term exposure studies are necessary to fully understand the safety profile.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Pd(PPh₃)₄, B₂pin₂, THF, 80°C, 12h | 60–75% | |

| Tosylation | TsCl, K₂CO₃, DCM, 0°C → RT, 4h | 85–90% |

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields in cross-coupling often arise from catalyst deactivation or steric hindrance from the tosyl group. Optimization strategies include:

- Catalyst/Ligand Systems : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance stability and reactivity .

- Solvent Effects : Replace polar solvents (e.g., DMF) with toluene/water mixtures to improve boronic ester solubility .

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions .

Q. Example Optimization Table :

| Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene/H₂O | 78% | |

| Pd(PPh₃)₄ (standard) | DMF | 45% |

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Q. Critical Methods :

Q. Typical NMR Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pinacol CH₃ | 1.3 | Singlet |

| Tosyl CH₃ | 2.4 | Singlet |

| Pyrazole C-H | 7.1–7.3 | Doublet |

Advanced: How do DFT calculations enhance understanding of this compound’s reactivity?

DFT studies (e.g., B3LYP/6-31G*) reveal:

Q. Key Computational Findings :

| Parameter | Experimental (X-ray) | DFT Calculated | Deviation |

|---|---|---|---|

| B-O Bond Length (Å) | 1.37 | 1.39 | ±0.02 |

| Pyrazole Ring Planarity | 0.02 Å | 0.03 Å | ±0.01 |

Advanced: What strategies enable regioselective functionalization of the pyrazole ring?

Q. Example Reaction :

| Step | Conditions | Regioselectivity | Yield |

|---|---|---|---|

| Halogenation (Br₂) | LDA, THF, −78°C, 2h | C3-Bromination | 65% |

Advanced: How do storage conditions impact compound stability and reactivity?

Q. Stability Data :

| Condition | Time (Weeks) | Purity Loss |

|---|---|---|

| 25°C, 50% Humidity | 2 | 15–20% |

| −20°C, Argon | 12 | <5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.